ME 2-(((3-METHYL-1-PHENYL-1H-THIENO(2,3-C)PYRAZOL-5-YL)CARBONYL)AMINO)BENZOATE
Overview
Description
WAY-113178 is a compound known for its role as an inhibitor of IkB kinase-beta (IKKb).
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for WAY-113178 are not well-documented. Generally, the production of such compounds on an industrial scale would involve optimization of the synthetic routes to ensure high yield and purity, along with cost-effective production techniques.
Chemical Reactions Analysis
Types of Reactions
WAY-113178 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving WAY-113178 include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and pressure, depend on the type of reaction being carried out.
Major Products Formed
The major products formed from the reactions of WAY-113178 depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups.
Scientific Research Applications
WAY-113178 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study its properties and reactivity.
Biology: Investigated for its role in inhibiting IkB kinase-beta, which is involved in the regulation of the immune response.
Medicine: Explored for its potential therapeutic applications in treating diseases related to inflammation and immune response.
Industry: Utilized in the development of new materials and compounds with specific properties.
Mechanism of Action
WAY-113178 exerts its effects by inhibiting IkB kinase-beta. This inhibition prevents the phosphorylation and degradation of IkB, leading to the suppression of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. This pathway is crucial in regulating the immune response, inflammation, and cell survival .
Comparison with Similar Compounds
Similar Compounds
WAY-123456: Another IkB kinase-beta inhibitor with similar properties.
WAY-789012: A compound with a different mechanism of action but similar therapeutic applications.
Uniqueness
WAY-113178 is unique due to its specific inhibition of IkB kinase-beta, making it a valuable tool in studying the NF-κB pathway and its role in various biological processes .
Properties
IUPAC Name |
methyl 2-[(3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carbonyl)amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S/c1-13-16-12-18(28-20(16)24(23-13)14-8-4-3-5-9-14)19(25)22-17-11-7-6-10-15(17)21(26)27-2/h3-12H,1-2H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYSAEJZOIGZFAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)NC3=CC=CC=C3C(=O)OC)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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